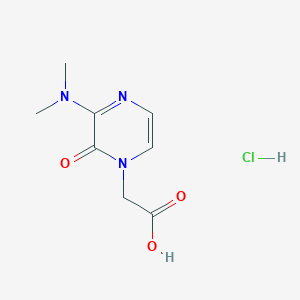

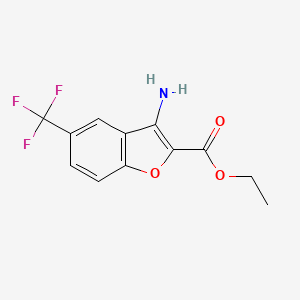

2,4-Dimethoxypyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dimethoxypyridine-3-carboxylic acid (2,4-DMP-3-COOH) is an organic compound that belongs to the family of pyridinecarboxylic acids. It is a white crystalline solid with a molecular weight of 166.16 g/mol and a melting point of 152-154°C. 2,4-DMP-3-COOH has a wide range of applications in the pharmaceutical, food, and chemical industries. It is used as an intermediate in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a stabilizer for food and beverages.

Mecanismo De Acción

Target of Action

The primary target of 2,4-Dimethoxypyridine-3-carboxylic acid is the autophagy process in cells . Autophagy is a catabolic process that mediates the degradation of cellular components and plays important roles in health and disease .

Mode of Action

This compound acts as an inhibitor of autophagy . It inhibits starvation-induced autophagy, which is a process that cells use to recycle nutrients and remove unnecessary or dysfunctional components . The mode of action of this compound is upstream or independent of mTOR, a key regulator of autophagy .

Biochemical Pathways

The compound affects the autophagy pathway, which is a crucial cellular process that mediates the degradation of cellular components within specialized subcellular compartments known as autophagosomes . The inhibition of this pathway by this compound can have downstream effects on cellular health and function .

Result of Action

The inhibition of autophagy by this compound can have various molecular and cellular effects. For instance, it can affect the degradation of protein aggregates, which are implicated in several neurodegenerative diseases .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,4-DMP-3-COOH has several advantages and limitations for use in laboratory experiments. One of the main advantages of 2,4-DMP-3-COOH is its low cost and availability. Additionally, 2,4-DMP-3-COOH is relatively stable and can be stored for long periods of time. However, 2,4-DMP-3-COOH is also highly toxic and should be handled with caution.

Direcciones Futuras

The potential applications of 2,4-DMP-3-COOH are still being explored. Future research may focus on the development of new synthesis methods for 2,4-DMP-3-COOH, as well as the development of new pharmaceuticals and food additives based on 2,4-DMP-3-COOH. Additionally, further research may be conducted on the biochemical and physiological effects of 2,4-DMP-3-COOH, as well as its potential therapeutic applications. Finally, research may be conducted on the environmental impact of 2,4-DMP-3-COOH and its potential toxicity.

Métodos De Síntesis

2,4-DMP-3-COOH can be synthesized through a variety of methods. One of the most commonly used methods is the reaction of 2,4-dichloropyridine with sodium hydroxide and carbon dioxide. This reaction produces a mixture of 2,4-dichloropyridine and 2,4-dimethoxypyridine-3-carboxylic acid. The 2,4-DMP-3-COOH can then be separated from the mixture by crystallization. Other methods of synthesis include the reaction of 2,4-dimethoxypyridine with acetic anhydride, the reaction of 2,4-dimethoxypyridine with carbon dioxide and sodium hydroxide, and the reaction of 2,4-dimethoxypyridine with tert-butyl chloride.

Aplicaciones Científicas De Investigación

2,4-DMP-3-COOH has been widely studied for its potential applications in the pharmaceutical, food, and chemical industries. In the pharmaceutical industry, 2,4-DMP-3-COOH has been used as an intermediate in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs. In the food industry, 2,4-DMP-3-COOH has been used as a stabilizer for food and beverages. In the chemical industry, 2,4-DMP-3-COOH has been used as a reagent in organic synthesis.

Propiedades

IUPAC Name |

2,4-dimethoxypyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-5-3-4-9-7(13-2)6(5)8(10)11/h3-4H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDYTDIXLXCQLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-{[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6321922.png)

![tert-Butyl 2{[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6321942.png)

![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B6321952.png)

![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-diazepane-1-carboxylate](/img/structure/B6321962.png)

![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6321975.png)

![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321980.png)